4-(4-Methoxybenzoyl)-2-methylpyridine
Overview
Description
4-(4-Methoxybenzoyl)-2-methylpyridine is an organic compound that features a pyridine ring substituted with a methoxybenzoyl group at the 4-position and a methyl group at the 2-position
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that similar compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets.
Biochemical Pathways
For instance, benzimidazole molecules are effective against various strains of microorganisms .
Pharmacokinetics
A study on a similar compound, 4-substituted methoxybenzoyl-aryl-thiazole, revealed that it underwent four major metabolic processes, including ketone reduction, demethylation, combination of ketone reduction and demethylation, and hydroxylation in human liver microsomes .
Result of Action
Similar compounds have been found to inhibit the proliferation of a variety of cancer cells in vitro and in vivo .
Action Environment
The action, efficacy, and stability of 4-(4-Methoxybenzoyl)-2-methylpyridine can be influenced by various environmental factors. For instance, the presence of water can cause the compound to undergo hydrolysis . Additionally, factors such as temperature, pH, and the presence of other substances can also affect the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxybenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 4-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: The methoxy group in this compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-(4-Formylbenzoyl)-2-methylpyridine or 4-(4-Carboxybenzoyl)-2-methylpyridine.
Reduction: 4-(4-Methoxybenzyl)-2-methylpyridine.
Substitution: Halogenated derivatives such as 4-(4-Bromobenzoyl)-2-methylpyridine.
Scientific Research Applications
4-(4-Methoxybenzoyl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
4-Methoxybenzoyl chloride: Used as a precursor in the synthesis of 4-(4-Methoxybenzoyl)-2-methylpyridine.
4-(4-Methoxybenzoyl)benzoic acid: Shares the methoxybenzoyl moiety but differs in the core structure.
4-Methoxybenzyl chloride: Another compound with a methoxybenzyl group, used in various organic syntheses.
Uniqueness: this compound is unique due to the combination of the methoxybenzoyl and methylpyridine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-methoxyphenyl)-(2-methylpyridin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-9-12(7-8-15-10)14(16)11-3-5-13(17-2)6-4-11/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTPBCFIMRPWGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301238813 | |
Record name | (4-Methoxyphenyl)(2-methyl-4-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301238813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187168-92-8 | |
Record name | (4-Methoxyphenyl)(2-methyl-4-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methoxyphenyl)(2-methyl-4-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301238813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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